molecular formula C9H10F3N B1363397 (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine CAS No. 578027-35-7

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine

Cat. No. B1363397
CAS RN: 578027-35-7
M. Wt: 189.18 g/mol
InChI Key: GUMZDWPMXGQNBG-ZCFIWIBFSA-N
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Description

“®-1-[4-(Trifluoromethyl)phenyl]ethylamine” is an active pharmaceutical intermediate . It has gained attention in the scientific community due to its potential applications in drug development and medicinal chemistry.


Synthesis Analysis

The asymmetric synthesis of “®-1-[4-(Trifluoromethyl)phenyl]ethylamine” has been achieved using a ω-transaminase derived from Vitreoscilla stercoraria DSM 513 (VsTA), which was heterologously expressed in recombinant E. coli cells . The VsTA was used to reduce 4′-(trifluoromethyl)acetophenone (TAP) to “(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine” ((S)-TPE), a pharmaceutical intermediate of chiral amine .


Molecular Structure Analysis

The molecular formula of “®-1-[4-(Trifluoromethyl)phenyl]ethylamine” is C9H10F3N . Its average mass is 189.178 Da and its monoisotopic mass is 189.076538 Da .


Chemical Reactions Analysis

“®-1-[4-(Trifluoromethyl)phenyl]ethylamine” has been shown to undergo nucleophilic substitution reactions with electrophiles. The optimum reaction pH was investigated by measuring ω-TA activity in different buffer solutions .


Physical And Chemical Properties Analysis

“®-1-[4-(Trifluoromethyl)phenyl]ethylamine” has a molecular weight of 189.18 g/mol . It is slightly soluble in water .

Scientific Research Applications

  • Resolution of Enantiomers : (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine has been used in the industrial-scale resolution of chrysanthemic acids via diastereomeric salt formation. This method achieved high efficiency and purity in obtaining specific enantiomers, which are important in various chemical processes (Pallavicini et al., 2003).

  • Pharmaceutical Intermediate Synthesis : The compound has been utilized as a key intermediate in the synthesis of new phenyl carbamate drugs. The enantiomerically pure form was obtained through diastereomeric methods using specific acids as resolving agents (Sakai et al., 1993).

  • Calcimimetic Applications : It has been studied for its role as a calcimimetic, activating calcium-sensing receptors (CaR) in parathyroid glands. This is particularly relevant for treating hyperparathyroidism and understanding the modulation of vascular tone (Thakore & Ho, 2011).

  • Diastereomeric Complex Formation : Studies have also focused on the formation of diastereomeric complexes between this compound and other chemical agents, such as methyl benzoylformate, on specific surfaces like Pt(111). These studies contribute to the understanding of complexation patterns and molecular interactions (Goubert & McBreen, 2014).

  • Substituent Effects in Electron-Deficient Systems : Research has been conducted to understand the substituent effects in highly electron-deficient systems like 1-aryl-1-(trifluoromethyl)ethyl cations. This helps in the comprehension of molecular stability and reactions in complex chemical environments (Mishima et al., 1996).

  • Antidepressant Activity : The compound has been studied in the context of synthesizing derivatives for potential antidepressant activity. This involves understanding the neurotransmitter uptake inhibition and testing in rodent models (Yardley et al., 1990).

  • Synthesis of Chiral Methacrylamide : It has been used in the synthesis of chiral (R)-N-(1-phenyl-ethyl)-methacrylamide through microwave irradiation in a solvent-free medium. This process demonstrated higher selectivity and effectiveness for specific chemical reactions (Iannelli et al., 2005).

  • Enantioselective Enzymatic Acylation : The compound has been employed in enantioselective enzymatic acylation processes. This is crucial for the preparation of enantiomerically pure pharmaceutical ingredients and understanding enzymatic reaction mechanisms (Gill et al., 2007).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The asymmetric reduction of 4-(trifluoromethyl)acetophenone to “®-1-[4-(Trifluoromethyl)phenyl]ethanol” by the recombinant E. coli LXCAR-S154Y as a biocatalyst, based on the use of hydrophilic organic solvent as a cosolvent, has potential in application . Another area of research could explore its potential applications in the synthesis of complex molecules and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

®-1-[4-(Trifluoromethyl)phenyl]ethylamine plays a crucial role in biochemical reactions, particularly in the synthesis of chiral pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of enantiomerically pure compounds. One notable interaction is with recombinant Escherichia coli cells, which are used to catalyze the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(Trifluoromethyl)phenyl]ethanol . This interaction highlights the compound’s role in biocatalysis and its potential in producing high-value chiral intermediates.

Cellular Effects

The effects of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-1-[4-(Trifluoromethyl)phenyl]ethylamine has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, further demonstrating its significance in cellular biochemistry.

Molecular Mechanism

At the molecular level, ®-1-[4-(Trifluoromethyl)phenyl]ethylamine exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for certain enzymes, facilitating enzyme-catalyzed reactions that lead to the formation of desired products. For example, in the biocatalytic reduction process, ®-1-[4-(Trifluoromethyl)phenyl]ethylamine binds to the active site of the enzyme, enabling the reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(Trifluoromethyl)phenyl]ethanol . This binding interaction is crucial for the compound’s role in producing enantiomerically pure intermediates.

Temporal Effects in Laboratory Settings

The stability and degradation of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine over time in laboratory settings are important considerations for its use in biochemical research. Studies have shown that the compound remains stable under specific conditions, maintaining its efficacy in catalyzing biochemical reactions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, affecting its performance in long-term experiments. Understanding these temporal effects is essential for optimizing its use in laboratory settings.

Dosage Effects in Animal Models

The effects of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, it can induce toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Threshold effects observed in these studies provide valuable insights into the safe and effective use of the compound in animal models.

Metabolic Pathways

®-1-[4-(Trifluoromethyl)phenyl]ethylamine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. One notable pathway is its role in the biocatalytic reduction of 4-(trifluoromethyl)acetophenone, where it serves as a substrate for recombinant Escherichia coli cells . This interaction underscores the compound’s significance in metabolic engineering and its potential to influence metabolite levels and metabolic flux within cells.

Transport and Distribution

The transport and distribution of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its efficacy in biochemical reactions . Understanding the transport mechanisms is crucial for optimizing the compound’s use in various applications, including drug delivery and metabolic engineering.

Subcellular Localization

®-1-[4-(Trifluoromethyl)phenyl]ethylamine exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its role in catalyzing biochemical reactions and modulating cellular processes, further highlighting its significance in biochemical research.

properties

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMZDWPMXGQNBG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356301
Record name (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

578027-35-7
Record name (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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